

Comparative Molecular Docking of Pyridazinone Derivatives: A Guide for Researchers

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Compound of Interest		
Compound Name:	3(2H)-Pyridazinone, 6-chloro-5-	
Сотроина мате.	methoxy-	
Cat. No.:	B180360	Get Quote

A detailed analysis of pyridazinone derivatives reveals their potential as versatile scaffolds in drug discovery, with molecular docking studies highlighting their promising binding affinities against a range of therapeutic targets. This guide provides a comparative overview of these in silico studies, presenting key quantitative data, experimental protocols, and visual workflows to aid researchers in the field of drug development.

Pyridazinone and its derivatives, a class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities.[1] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, has been instrumental in elucidating the potential of these compounds.[2][3] This approach facilitates the understanding of ligand-protein interactions and helps in predicting the binding affinity, a key indicator of a compound's potential efficacy.[2]

This guide synthesizes findings from various molecular docking studies on pyridazinone derivatives, offering a comparative perspective on their performance against different biological targets, including those for anticonvulsant, antimicrobial, anti-inflammatory, and antiviral therapies.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities and other relevant quantitative data from various molecular docking studies of pyridazinone derivatives. These tables are designed to







provide a clear and concise comparison of the compounds' performance against different biological targets.

Table 1: Anticonvulsant Activity - Binding Affinity against Human Cytosolic Branched Chain Amino Transferase (PDB ID: 2A1H)



Compound	Binding Affinity (kcal/mol)	Hydrogen Bond Interactions (Amino Acid Residues)	Reference
Standard (Gabapentin)	-6.2	Not Specified	[4]
Compound 3	Good	Yes	[4]
Compound 9	Good	Yes	[4]
Compound 11	Excellent	Yes (Bond Lengths: 2.34, 2.57, 2.62, 3.03 Å)	[4]
Compound 25	Excellent	Yes	[4]
Compound 26	Good	Yes	[4]
Compound 31	Good	Yes	[4]
Compound 34	Good	Yes	[4]
Compound 39	Excellent	Yes	[4]
Compound 47	Good	Yes	[4]
Compound 48	Good	Yes	[4]
Compound 51	Good	Yes	[4]
Compound 54	Good	Yes	[4]
Compound 56	Excellent	Yes	[4]

A study of 56 dihydropyridazin-3(2H)-one derivatives showed that many compounds exhibited good binding affinity scores. Notably, compounds 11, 25,



39, and 56
demonstrated
excellent hydrogen
bond interactions with
the active site of the
protein.[4]

Table 2: Antimicrobial Activity - Binding Affinity against Various Bacterial Proteins



Derivative Type	Target Protein (PDB ID)	Docking Tool	Key Findings	Reference
Nitrogen bridgehead heterocycles with Pyridazinone moiety	Staphylococcus aureus (2XCT), Bacillus subtilis (1BAG), Escherichia coli (1KZN), Salmonella typhi (1QFE)	AutoDock Vina	All synthesized molecules showed potential to bind with the receptor proteins, suggesting antibacterial activity.	[5]
4,5- Dihydropyridazin -3(2H)-one derivatives	Antibacterial target (1JXA)	PyRx-Virtual Screening Tool	Most test compounds showed very good binding affinity scores compared to the standard drug, Ciprofloxacin.	[2]
Novel Pyridazine derivatives	E. coli DNA gyrase subunit B (4KFG)	MOE	Chloro derivatives exhibited the highest antibacterial activity with MICs lower than chloramphenicol against E. coli, P. aeruginosa, and S. marcescens.	[6]

Table 3: Anti-inflammatory Activity - Inhibition of COX-2



Compound	COX-2 IC50 (μM)	Selectivity Index (SI)	Key Docking Interaction	Reference
Celecoxib (Standard)	0.35	Not Specified	Not Specified	[7]
Indomethacin (Standard)	Not Specified	0.50	Not Specified	[7]
Compound 4c	0.26	Not Specified	Not Specified	[7]
Compound 6b	0.18	6.33	Interacts with His90 in the side pocket of COX-2	[7]

A study on new

pyridazine

scaffolds

identified

compounds 4c

and 6b as potent

and selective

COX-2 inhibitors,

with compound

6b showing a

higher potency

and selectivity

than the

standard drug

celecoxib.[7] The

docking study

revealed that the

selectivity of

compound 6b is

due to its

interaction with

the side pocket

of the COX-2

enzyme.[7]



Table 4: Other Therapeutic Targets



Derivative Type	Therapeutic Target	Key Findings	Reference
Pyridazinone 4- carboxamides	Cannabinoid Receptor Type 2 (CB ₂ R)	Compounds 2 and 22 showed high CB ₂ R affinity with K _i values of 2.1 and 1.6 nM, respectively, acting as inverse agonists.	[8]
6-aryl-pyridazinone and 2-(N- substituted)-6-aryl- pyridazinone	HIV Reverse Transcriptase (NNRTIs)	The majority of the compounds exhibited a remarkable docked binding affinity score compared to the reference drug Doravirine.	[9]
Di/Trisubstituted Pyridazinone Derivatives	Xanthine Oxidoreductase	Compounds with electron-withdrawing groups and heterocyclic rings showed the best potency and selectivity, suggesting potential antioxidant activity.	[10]
Pyridazinone derivatives	Aldose Reductase	Some synthesized compounds showed lower potential inhibitory activity compared to the positive control tolrestat.	[11]
Pyridazinone derivatives	Butyrylcholinesterase (BChE)	In silico studies examined the compatibility of pyridazinone-derived	[3]



compounds with the BChE enzyme.

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below is a generalized protocol based on the reviewed literature.

- 1. Ligand Preparation:
- The 2D structures of the pyridazinone derivatives are sketched using software such as ChemDraw Professionals 15.0 or Marvin Sketch.[2][4]
- These 2D structures are then converted to 3D structures.
- Energy minimization of the 3D structures is performed using a suitable force field (e.g., OPLS 2005).[3]
- The final structures are saved in a format compatible with the docking software (e.g., PDB or PDBQT).[2][5]
- 2. Protein Preparation:
- The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB) (rcsb.org).[2][5]
- Water molecules, co-crystallized ligands, and other non-essential molecules are removed from the protein structure.[2]
- Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.[5]
- The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).[5]
- 3. Molecular Docking Simulation:

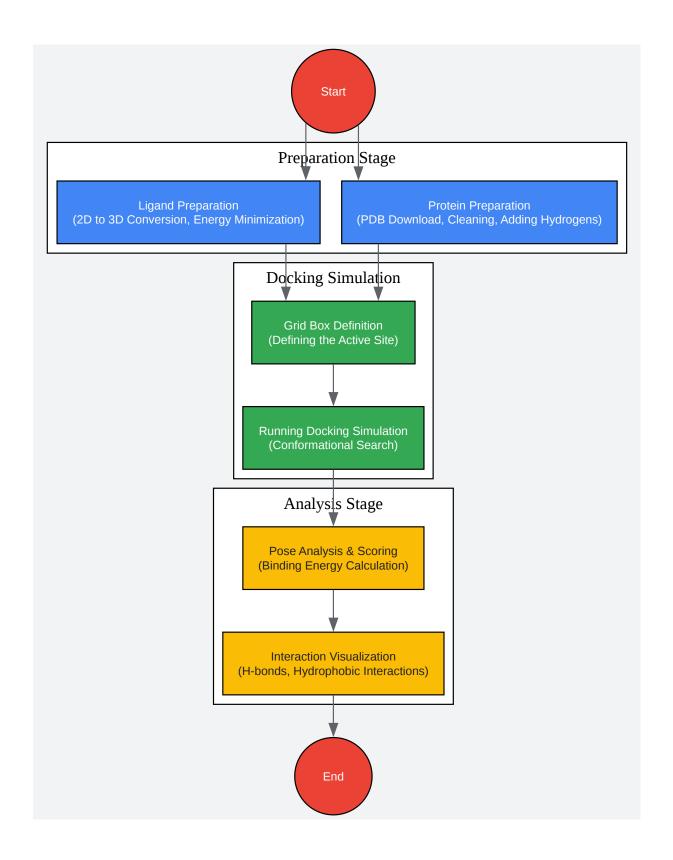


- Software: Various software packages are used for molecular docking, including PyRx-Virtual Screening Tool[2][4], AutoDock Vina[5], Molegro Virtual Docker[10], and V-Life Science MDS. [12]
- Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.[5] The grid coordinates can be determined based on the position of the co-crystallized ligand or through blind docking where the entire protein surface is considered.[5]
- Docking Algorithm: The chosen docking software uses a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the active site.
- Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.
- 4. Analysis of Results:
- The docking results are analyzed to identify the best-docked poses based on their binding energies.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL, BIOVIA Discovery Studio, or Maestro.[3][5]

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the processes involved in these studies, the following diagrams are provided.

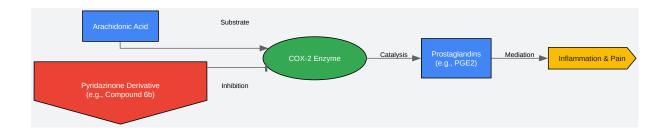




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Caption: A generalized workflow for molecular docking studies of pyridazinone derivatives.





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Caption: Simplified signaling pathway showing the inhibition of COX-2 by a pyridazinone derivative.

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